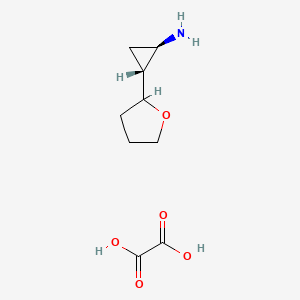

Oxalic acid;(1R,2R)-2-(oxolan-2-yl)cyclopropan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The research on oxalic acid derivatives has led to the development of novel compounds with significant potential in synthetic chemistry. Oxalic acid monothioester (OAM) is one such derivative that has been explored for its utility in palladium-catalyzed decarboxylative thiocarbonylation and hydrothiocarbonylation reactions . Another interesting compound is the (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac), which has been synthesized and analyzed for its ability to form homo-oligomers that exhibit a regular helical structure, particularly in aqueous solutions . These compounds represent a new class of conformationally constrained tools that could be beneficial in biological systems.

Synthesis Analysis

The synthesis of OAM is highlighted as an accessible and storable reagent, which is a significant advantage for its use in chemical reactions . The synthesis of D-Oxac and its homo-oligomers up to the tetramer level has been achieved in solution, indicating the feasibility of producing these compounds in a laboratory setting .

Molecular Structure Analysis

The molecular structure of OAM allows for its use in palladium-catalyzed reactions due to the presence of an acyl-S bond, which is crucial for the decarboxylation process under mild conditions . The D-Oxac molecule contains both an oxazolidin-2-one and a beta-amino acid group, which contribute to its ability to fold into a regular helical structure, as demonstrated by conformational analysis using NMR and Monte Carlo search techniques .

Chemical Reactions Analysis

OAM has been successfully utilized in palladium-catalyzed decarboxylative thiocarbonylation of organohalides and hydrothiocarbonylation of unsaturated carbon-carbon bonds. These reactions occur at room temperature and exhibit high chemo- and regioselectivity, making OAM a valuable reagent for the synthesis of cysteine-derived thioesters and the chemical modification of cysteine-containing peptides . The homo-oligomers of D-Oxac tend to fold into a helical structure, which could have implications for their reactivity and interaction with other molecules in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of these oxalic acid derivatives are tailored for specific reactions. OAM's stability and reactivity under mild conditions make it an attractive reagent for palladium-catalyzed reactions . The homo-oligomers of D-Oxac demonstrate a propensity to fold into a helical structure in competitive solvents like water, which is of significant interest for applications in biological environments . The conformational stability and solubility in water are key properties that could influence the biological activity and potential applications of these compounds.

Aplicaciones Científicas De Investigación

Catalysis and Synthesis

Aminocarbonylation of Aryl Halides

Oxalic acid has been utilized as a CO source for the aminocarbonylation of aryl halides with amines, a process catalyzed by polystyrene-supported palladium nanoparticles. This method aids in the synthesis of amides and isoindolinones, offering an environmentally benign and operationally simple approach (Reddy et al., 2019).

Synthesis of Flavones

Oxalic acid has been employed as a catalyst for converting 2-hydroxychalcones into flavones, demonstrating effectiveness across various substrates ranging from electron-deficient to electron-rich aryl aldehydes (Zambare et al., 2009).

Crystal Chemistry

- Hydrate Forms of Oxalic Acid: Research on oxalic acid's crystal chemistry led to the discovery of two previously unreported sesquihydrates, contributing to the understanding of its crystalline structure (Wenger & Bernstein, 2007).

Organic Chemistry

Synthesis of Chiral Cyclopropane Units

The synthesis of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes as conformationally restricted analogues of histamine has been achieved, illustrating the use of cyclopropane rings in biologically active compounds (Kazuta et al., 2002).

Formation of Oxomalondiamides

Derivatives of oxalic acid monoamides have been utilized to form oxomalondiamides, showcasing their potential in creating complex organic molecules (Wasserman et al., 2000).

Friedländer Quinoline Synthesis

Oxalic acid acts as an efficient catalyst in the condensation of 2-aminoaryl ketones with carbonyl compounds for the synthesis of quinolines, highlighting its role in facilitating complex organic reactions (Dabiri et al., 2007).

Environmental Studies

Oxalic Acid in the Atmosphere

Studies have investigated the formation of oxalic acid in the troposphere and its role in atmospheric chemistry, contributing to our understanding of environmental processes (Crahan et al., 2004).

Role in Soil Nutrient Bioavailability

Oxalic acid influences the extraction and release of potassium from soils and minerals, playing a significant role in improving soil nutrient bioavailability (Tu et al., 2007).

Removal of Heavy Metals

Modification of biochar with oxalic acid has shown improvements in the removal of Cr(VI) from the environment, demonstrating its potential in environmental remediation (Min et al., 2022).

Advanced Oxidation Processes

Oxalic acid plays a role in the mineralization of persistent by-products in electrochemical advanced oxidation processes, contributing to the treatment of wastewater (Garcia-Segura & Brillas, 2011).

Propiedades

IUPAC Name |

oxalic acid;(1R,2R)-2-(oxolan-2-yl)cyclopropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.C2H2O4/c8-6-4-5(6)7-2-1-3-9-7;3-1(4)2(5)6/h5-7H,1-4,8H2;(H,3,4)(H,5,6)/t5-,6-,7?;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMJGVYKDQYCFA-DXLXMOALSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2CC2N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(OC1)[C@@H]2C[C@H]2N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxalic acid;(1R,2R)-2-(oxolan-2-yl)cyclopropan-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3007094.png)

![2-(8-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B3007095.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3007096.png)

![2-Oxo-6-(trifluoromethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile](/img/structure/B3007097.png)

![5-Bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B3007106.png)

![N-(2,5-dimethylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B3007112.png)

![N-(3,4-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007114.png)